molecular formula C10H16N2O2 B2833681 N-(2-aminoethyl)-3,5-dimethoxyaniline CAS No. 933737-28-1

N-(2-aminoethyl)-3,5-dimethoxyaniline

Cat. No. B2833681
CAS RN: 933737-28-1
M. Wt: 196.25
InChI Key: RYLDKTVRIBLNPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a suitable alkylating agent to introduce the 2-aminoethyl group. The methoxy groups could potentially be introduced through electrophilic aromatic substitution reactions, although the specifics would depend on the exact starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure would feature a benzene ring core, with the various substituents (the amine, methoxy groups, and 2-aminoethyl group) attached at the appropriate positions .


Chemical Reactions Analysis

As an aniline derivative, this compound could potentially participate in reactions typical of anilines, such as electrophilic aromatic substitution or reactions at the amine group . The presence of the additional amine group on the 2-aminoethyl substituent could also open up possibilities for reactions at that site .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar amine and methoxy groups could influence its solubility in various solvents . The compound’s reactivity would be influenced by the presence of the electron-rich aromatic ring and the nucleophilic amine groups .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2C-E in scientific research is its ability to induce changes in sensory perception and alter consciousness. This makes it a valuable tool for studying the mechanisms of perception and consciousness. However, its use in research is limited by the fact that it is a controlled substance in many countries and is subject to strict regulations.

Future Directions

There are many potential future directions for research on 2C-E. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor, which could have therapeutic applications for a range of psychiatric and neurological disorders. Another area of interest is the study of the long-term effects of 2C-E on brain function and behavior, which could have important implications for drug policy and public health.

Synthesis Methods

The synthesis of 2C-E involves the reaction of 3,5-dimethoxyaniline with ethylene diamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of N-(2-aminoethyl)-3,5-dimethoxyaniline, which can be further purified through recrystallization.

Scientific Research Applications

2C-E has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also shown that 2C-E can induce changes in brain activity and alter sensory perception, making it a valuable tool for studying the mechanisms of perception and consciousness.

properties

IUPAC Name

N'-(3,5-dimethoxyphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-13-9-5-8(12-4-3-11)6-10(7-9)14-2/h5-7,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLDKTVRIBLNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCCN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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